3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylsulfanyl)propan-1-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylsulfanyl)propan-1-one is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylsulfanyl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 3,4-Dimethoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring to introduce methoxy groups at the 3 and 4 positions.
Furan-2-yl Intermediate Synthesis: The furan ring is synthesized separately, often through the cyclization of appropriate precursors.
Quinolin-8-ylsulfanyl Intermediate Synthesis: The quinoline ring is functionalized with a sulfanyl group at the 8 position.
Coupling Reactions: The intermediates are then coupled through various reactions, such as Friedel-Crafts acylation or nucleophilic substitution, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylsulfanyl)propan-1-one can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylsulfanyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylsulfanyl)propan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, and protein inhibition.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)propan-1-one: Lacks the quinolin-8-ylsulfanyl group.
3-(3,4-Dimethoxyphenyl)-1-(quinolin-8-ylsulfanyl)propan-1-one: Lacks the furan-2-yl group.
3-(Furan-2-yl)-1-(quinolin-8-ylsulfanyl)propan-1-one: Lacks the 3,4-dimethoxyphenyl group.
Uniqueness
The presence of all three functional groups (3,4-dimethoxyphenyl, furan-2-yl, and quinolin-8-ylsulfanyl) in 3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylsulfanyl)propan-1-one makes it unique. This combination of groups imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(furan-2-yl)-3-quinolin-8-ylsulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-27-20-11-10-17(14-21(20)28-2)23(15-18(26)19-8-5-13-29-19)30-22-9-3-6-16-7-4-12-25-24(16)22/h3-14,23H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNGCUNXAIQROK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)C2=CC=CO2)SC3=CC=CC4=C3N=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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